Enhanced Lipophilicity and Metabolic Stability Compared to Methoxy Analogs
In a comparative study of fluorinated anilines, compounds bearing a trifluoromethoxy (-OCF3) group exhibited significantly higher lipophilicity than their methoxy (-OCH3) counterparts, while maintaining comparable kinetic solubility [1]. This is a critical advantage for membrane permeability and metabolic stability in drug and agrochemical candidates.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Contains -OCF3 group (implied higher LogP) |
| Comparator Or Baseline | Methoxy (-OCH3) analogs |
| Quantified Difference | CF3O-containing compounds have higher lipophilicity vs. methoxy analogs; lipophilicity similar to CF3-bearing compounds [1]. |
| Conditions | Class-level study on fluorinated anilines [1] |
Why This Matters
Higher lipophilicity translates to improved passive diffusion across biological membranes, potentially increasing bioavailability in drug and agrochemical leads.
- [1] Journal of Fluorine Chemistry. Study on kinetic solubility and lipophilicity of CF3O-containing compounds. (Accessed 2026). View Source
